![molecular formula C20H28BrClN2O8 B14799977 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

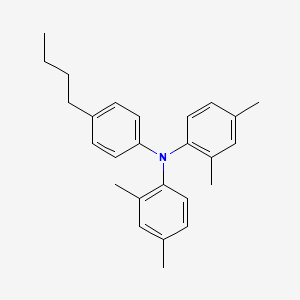

X-Gluc: (5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid) is a widely used chromogenic substrate for the detection of β-glucuronidase activity. This enzyme, encoded by the uidA gene from Escherichia coli, cleaves X-Gluc to produce a blue precipitate, making it a valuable tool in molecular biology, particularly in gene expression studies and plant transformation experiments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: X-Gluc is synthesized through a multi-step chemical process. The synthesis typically involves the bromination and chlorination of indole derivatives, followed by glucuronidation. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of X-Gluc involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide, which is then used for various applications .

Análisis De Reacciones Químicas

Types of Reactions: X-Gluc primarily undergoes hydrolysis when exposed to β-glucuronidase, resulting in the cleavage of the glucuronic acid moiety. This reaction produces a colorless intermediate that subsequently undergoes oxidative dimerization to form an intense blue precipitate .

Common Reagents and Conditions:

Reagents: β-glucuronidase enzyme, dimethylformamide, dimethylsulfoxide.

Conditions: The reaction is typically carried out at a pH range of 5.0 to 9.0 and at temperatures around 37°C

Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms the characteristic blue precipitate used in histochemical assays .

Aplicaciones Científicas De Investigación

Chemistry: X-Gluc is used in various chemical assays to detect the presence of β-glucuronidase activity. It serves as a reliable indicator in enzymatic studies and biochemical assays .

Biology: In molecular biology, X-Gluc is extensively used in the GUS reporter system to study gene expression patterns in plants. It helps in visualizing the spatial and temporal expression of genes .

Medicine: X-Gluc is employed in clinical diagnostics to detect Escherichia coli contamination in food, water, and urinary tract samples. Its rapid and accurate detection capabilities make it a valuable tool in medical microbiology .

Industry: In the food and water industry, X-Gluc is used to monitor bacterial contamination, ensuring the safety and quality of products .

Mecanismo De Acción

X-Gluc exerts its effects through enzymatic hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety from X-Gluc, producing a colorless intermediate. This intermediate undergoes oxidative dimerization to form chloro-bromoindigo, resulting in a blue precipitate. The molecular targets involved in this process are the β-glucuronidase enzyme and the glucuronic acid substrate .

Comparación Con Compuestos Similares

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Used to detect β-galactosidase activity, producing a blue precipitate similar to X-Gluc.

MUG (4-methylumbelliferyl-β-D-glucuronide): Another substrate for β-glucuronidase, producing a fluorescent product upon hydrolysis.

pNPG (p-nitrophenyl-β-D-glucuronide): Used in colorimetric assays to detect β-glucuronidase activity, producing a yellow product.

Uniqueness of X-Gluc: X-Gluc is unique due to its ability to produce a visually distinct blue precipitate, making it highly suitable for histochemical staining and in situ detection of β-glucuronidase activity. Its stability and ease of use further enhance its applicability in various scientific and industrial fields .

Propiedades

Fórmula molecular |

C20H28BrClN2O8 |

|---|---|

Peso molecular |

539.8 g/mol |

Nombre IUPAC |

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6;/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2;1H2 |

Clave InChI |

OMJGCRHKCXJGSX-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)

![N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B14799903.png)

![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)

![Phenol, 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyliminomethyl]-](/img/structure/B14799916.png)

![2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B14799919.png)

![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)

![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)

![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)

![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)

![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)